molecular formula C8H7FN2 B1445503 5-Fluoro-4-methylbenzimidazole CAS No. 1360938-47-1

5-Fluoro-4-methylbenzimidazole

Cat. No. B1445503
CAS RN: 1360938-47-1
M. Wt: 150.15 g/mol
InChI Key: MDNUIMHNVNGXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methylbenzimidazole is a specialty chemical . It is used in the pharmaceutical industry and is known for its high quality .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methylbenzimidazole consists of a benzimidazole core, which is planar . The compound has a molecular weight of 150.16 .


Physical And Chemical Properties Analysis

5-Fluoro-4-methylbenzimidazole is a solid substance . .

Scientific Research Applications

Corrosion Inhibition

5-Fluoro-4-methylbenzimidazole: has been identified as a potential corrosion inhibitor, particularly for steels and metals in aggressive corrosive media . Its derivatives act as mixed-type inhibitors, with a stronger effect on the cathodic reaction. This property is crucial in industrial applications where corrosion leads to significant economic losses.

Pharmacological Profile

In the realm of pharmacology, benzimidazole derivatives, including 5-Fluoro-4-methylbenzimidazole , are known for their wide range of therapeutic uses . They serve as potent inhibitors of various enzymes and have applications in treating diseases such as diabetes, cancer, microbial infections, and cardiovascular diseases.

Nanomedicine

The unique properties of benzimidazole derivatives make them suitable for applications in nanomedicine . They can be used to create bioengineered metallic nanoparticles, which have shown promise as antimicrobial agents and in targeted drug delivery systems, paving the way for personalized medicine.

Biological and Medical Applications

Nanoparticles, including those derived from benzimidazole compounds, have a plethora of applications in biology and medicine . They can be used as fluorescent biological labels, in drug and gene delivery, and even in tissue engineering, due to their size-dependent properties.

Microemulsions in Pharmacology

Benzimidazole derivatives contribute to the formation of microemulsions, which have significant pharmacological applications . These microemulsions can solubilize and deliver hydrophobic drugs, enhancing their efficacy and bioavailability.

Antimicrobial Resistance

The fight against antimicrobial resistance can benefit from the properties of benzimidazole derivatives. They can be engineered into nanoparticles that disrupt microbial membranes or induce oxidative stress, effectively combating drug-resistant strains .

Enzyme Inhibition

5-Fluoro-4-methylbenzimidazole: may act as an enzyme inhibitor, interfering with the biological pathways of pathogens. This application is vital in developing new treatments for diseases where traditional drugs have become ineffective .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole and its derivatives, including 5-Fluoro-4-methylbenzimidazole, are an active area of research in medicinal chemistry. The development of novel and potent benzimidazole-containing drugs is a promising future direction .

properties

IUPAC Name

5-fluoro-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNUIMHNVNGXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methylbenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-methylbenzimidazole
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-methylbenzimidazole
Reactant of Route 3
Reactant of Route 3
5-Fluoro-4-methylbenzimidazole
Reactant of Route 4
Reactant of Route 4
5-Fluoro-4-methylbenzimidazole
Reactant of Route 5
Reactant of Route 5
5-Fluoro-4-methylbenzimidazole
Reactant of Route 6
5-Fluoro-4-methylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.